5,9-Dimethylheptadecane
CAS No.: 108195-53-5
Cat. No.: VC0110149
Molecular Formula: C₁₉H₄₀
Molecular Weight: 268.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108195-53-5 |
|---|---|
| Molecular Formula | C₁₉H₄₀ |
| Molecular Weight | 268.52 |
| IUPAC Name | 5,9-dimethylheptadecane |
| Standard InChI | InChI=1S/C19H40/c1-5-7-9-10-11-12-15-19(4)17-13-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3 |
| SMILES | CCCCCCCCC(C)CCCC(C)CCCC |
Introduction
Chemical Properties and Structure
Basic Chemical Information
5,9-Dimethylheptadecane (CAS Number: 108195-53-5) is a branched alkane with the molecular formula C19H40 and a molecular weight of 268.52 g/mol . The compound consists of a 17-carbon chain (heptadecane) with methyl groups at positions 5 and 9. Table 1 summarizes the key chemical properties of this compound.
Table 1: Chemical Properties of 5,9-Dimethylheptadecane
| Property | Value |
|---|---|
| Chemical Name | 5,9-Dimethylheptadecane |
| CAS Number | 108195-53-5 |
| Synonyms | 5,9-Dimethyl-heptadecane |
| Molecular Formula | C19H40 |
| Molecular Weight | 268.52 g/mol |
| Physical Description | Powder |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
| Recommended Storage | 2-8°C, protected from air and light |
Stereochemistry
5,9-Dimethylheptadecane has two stereogenic centers at positions 5 and 9, resulting in four possible stereoisomers: (5R,9R), (5R,9S), (5S,9R), and (5S,9S) . The stereochemistry of this compound is particularly important as different stereoisomers have demonstrated varying levels of biological activity in field studies. Research has shown that the (5S,9R) and (5S,9S) configurations appear to be more biologically active than the other stereoisomers when tested for attractant properties with certain insect species .
Biological Function
Role as an Insect Pheromone
5,9-Dimethylheptadecane serves as a sex pheromone component for several economically important Lepidoptera species . Sex pheromones are chemical signals released by females to attract male conspecifics for mating. In agricultural pest management, understanding these chemical signals provides opportunities for monitoring pest populations and developing control strategies based on mating disruption.
Target Insect Species
This compound has been identified as a key pheromone component in several leaf-mining moth species of economic importance:
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Leucoptera malifoliella (pear leaf miner): 5,9-Dimethylheptadecane serves as the major sex pheromone component for this fruit tree pest .
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Leucoptera coffeella (coffee leafminer): The compound is used in the biological study of age and time-related pheromone production in this coffee pest . Research has confirmed that Mexican populations of the female coffee leafminer moth emit 5,9-dimethylpentadecane as the major component and 5,9-dimethylhexadecane as the minor component, with 5,9-dimethylheptadecane also playing a role in their chemical ecology .
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Leucoptera scitella: 5,9-Dimethylheptadecane has been identified as the main sex pheromone component of this species .
Synthesis Methods
Several approaches have been developed for the synthesis of 5,9-dimethylheptadecane, with particular attention to controlling the stereochemistry of the final product.
Baker's Yeast Mediated Synthesis
One of the most notable synthesis methods employs baker's yeast for enantiomer-selective reduction. This approach starts with racemic citronellal, which is subjected to baker's yeast reduction to obtain (R)-citronellal. The (R)-citronellal is then converted to 5,9-dimethylheptadecane through a four-step process .
The reaction sequence yields a mixture of (5S,9S)-5,9-dimethylheptadecane and its (5R,9S)-isomer. This method is particularly valuable because it provides stereochemical control at the 9-position, which has been shown to influence biological activity .
Synthesis from Beta-Citronellol
Table 2: Comparison of Synthetic Routes to 5,9-Dimethylheptadecane
Research Applications
Field Studies with Stereoisomers
Research on the biological activity of different stereoisomers of 5,9-dimethylheptadecane has provided valuable insights into insect chemical ecology. Field studies conducted in coffee plantations in the Soconusco region of Chiapas, Mexico, evaluated the response of coffee leafminer moths to different stereoisomers of the compound .
The results demonstrated that delta traps baited with (5S,9R)-dimethylpentadecane captured significantly more coffee leafminer males compared to traps baited with (5R,9R)-dimethylpentadecane, (5R,9S)-dimethylpentadecane, or control traps . Interestingly, traps baited with (5S,9S)-dimethylpentadecane also showed significant attraction, though at different levels.
Applications in Pest Management
The identification and synthesis of 5,9-dimethylheptadecane have significant implications for integrated pest management strategies. By understanding the chemical signals that mediate mating behaviors in pest species, researchers can develop monitoring tools and control methods that are both effective and environmentally sound.
Pheromone-baited traps can be used for:
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Monitoring pest populations
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Mass trapping of male insects
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Mating disruption through widespread pheromone distribution
These approaches reduce reliance on conventional insecticides, potentially decreasing environmental impact and risk of resistance development.
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